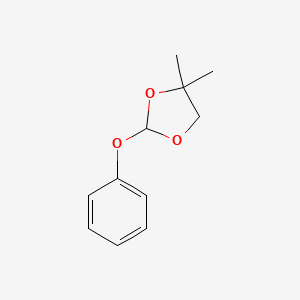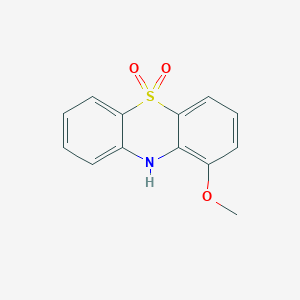
1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Methoxylation: Introduction of the methoxy group (-OCH3) at the 1-position.
Oxidation: Oxidation of the sulfur atom to form the lambda6 configuration.
Dione Formation: Introduction of the dione functionality at the 5,5-positions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom or other parts of the molecule.
Reduction: Reduction reactions can convert the dione functionality to other forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects, such as antipsychotic or anti-inflammatory properties.
Industry: Possible applications in materials science or as a component in chemical manufacturing.
作用機序
The mechanism of action of 1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound with a similar core structure.
Chlorpromazine: A well-known antipsychotic with a phenothiazine core.
Promethazine: An antiemetic and antihistamine with a phenothiazine structure.
Uniqueness
1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione’s uniqueness lies in its specific functional groups and oxidation state, which may confer distinct chemical and biological properties compared to other phenothiazines.
特性
CAS番号 |
61174-80-9 |
|---|---|
分子式 |
C13H11NO3S |
分子量 |
261.30 g/mol |
IUPAC名 |
1-methoxy-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO3S/c1-17-10-6-4-8-12-13(10)14-9-5-2-3-7-11(9)18(12,15)16/h2-8,14H,1H3 |
InChIキー |
CPWJVZXGXGBRPN-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC=C1)S(=O)(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




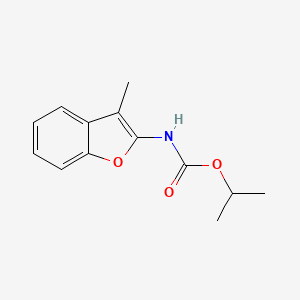
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
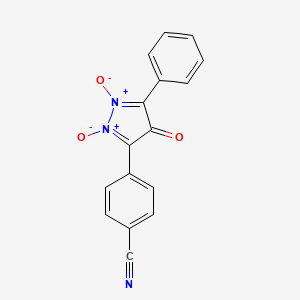
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
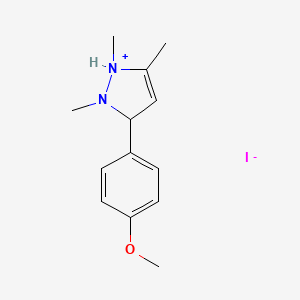
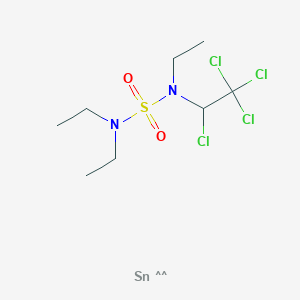
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)

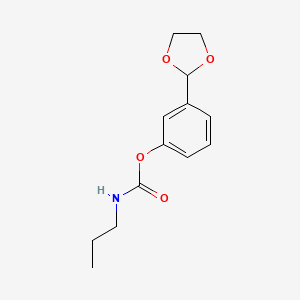

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
